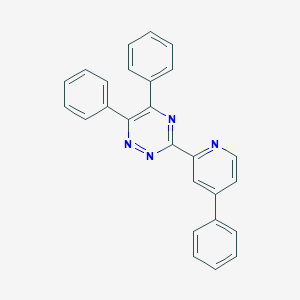

3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine

Descripción general

Descripción

3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to form complexes with metal ions. This compound is particularly significant in the field of analytical chemistry, where it is used as a reagent for the spectrophotometric determination of iron(II) ions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine typically involves the reaction of 4-phenyl-2-pyridinecarboxaldehyde with benzil and ammonium acetate in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of automated systems for mixing, heating, and purification is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:

Complexation: It forms complexes with metal ions, particularly iron(II), which is useful in analytical chemistry.

Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Complexation: Common reagents include iron(II) salts, and the reaction is typically carried out in aqueous or ethanol solutions.

Substitution: Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific nucleophile and desired product.

Major Products

Aplicaciones Científicas De Investigación

3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine has several scientific research applications:

Analytical Chemistry: Used as a reagent for the spectrophotometric determination of iron(II) ions.

Coordination Chemistry: Forms complexes with various metal ions, which are studied for their structural and electronic properties.

Biological Studies: Investigated for its potential use in detecting and quantifying metal ions in biological systems.

Mecanismo De Acción

The primary mechanism of action for 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine involves its ability to chelate metal ions. The compound binds to metal ions through its nitrogen atoms, forming stable complexes. This chelation process is crucial for its use in analytical and coordination chemistry .

Comparación Con Compuestos Similares

Similar Compounds

2,2’-Bipyridine: Another ligand used for complexation with metal ions.

1,10-Phenanthroline: Similar in function and used for spectrophotometric determination of metal ions.

Uniqueness

3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine is unique due to its specific structure, which allows for the formation of highly stable complexes with metal ions. This stability makes it particularly useful in analytical applications where precise and accurate measurements are required .

Actividad Biológica

3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine (commonly referred to as PPDTS) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of PPDTS, highlighting its anticancer properties, antioxidant effects, and other pharmacological potentials based on recent research findings.

- Molecular Formula : C26H18N4

- Molecular Weight : 410.45 g/mol

- CAS Number : 1058-71-5

- Melting Point : 191 - 193 °C

Anticancer Activity

Recent studies have demonstrated that PPDTS exhibits significant cytotoxic effects against various cancer cell lines. For instance, a comparative analysis using the MTT assay revealed that PPDTS has stronger cytotoxic activity than cisplatin in breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound induces apoptosis through the activation of caspases, including caspase 3 and 9, and modulates key apoptotic pathways by regulating the expression of proteins like p53 and Bax .

Table 1: Anticancer Activity of PPDTS

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.25 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 0.5 | Modulation of NF-κB and p53 pathways |

Antioxidant Activity

PPDTS also demonstrates antioxidant properties. In vitro assays such as DPPH and FRAP have shown that PPDTS effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases. The structure-activity relationship indicates that the presence of the triazine moiety is crucial for its antioxidant efficacy .

Table 2: Antioxidant Activity Assay Results

| Assay Type | Result (EC50 µM) | Mechanism |

|---|---|---|

| DPPH Scavenging | 15 | Free radical scavenging |

| FRAP | 20 | Reducing power against ferric ions |

Other Pharmacological Effects

Beyond anticancer and antioxidant activities, PPDTS has been explored for its potential antibacterial and anti-inflammatory properties. Research indicates that derivatives of triazine compounds can exhibit significant antibacterial activity against various pathogens, suggesting a broader therapeutic potential .

Case Studies

- In Vivo Studies : A study involving animal models treated with PPDTS showed a marked reduction in tumor size compared to control groups treated with saline or lower doses of cisplatin.

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that PPDTS activates autophagy pathways alongside apoptosis, indicating a multifaceted approach to cancer treatment.

Propiedades

IUPAC Name |

5,6-diphenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4/c1-4-10-19(11-5-1)22-16-17-27-23(18-22)26-28-24(20-12-6-2-7-13-20)25(29-30-26)21-14-8-3-9-15-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWPKESIPFFOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061431 | |

| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(4-phenyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1058-71-5 | |

| Record name | 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1058-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(4-phenyl-2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001058715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(4-phenyl-2-pyridinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(4-phenyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.